molecular formula C7H4F2N2O4 B1285862 4-Amino-2,3-difluoro-5-nitrobenzoic acid CAS No. 284030-57-5

4-Amino-2,3-difluoro-5-nitrobenzoic acid

Cat. No. B1285862
M. Wt: 218.11 g/mol
InChI Key: WXXHOWQPFHXRDY-UHFFFAOYSA-N
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Patent
US06469004B1

Procedure details

Solid 5-nitro-2,3,4-trifluorobenzoic acid (0.75 g, 0.00339 mol) was dissolved in concentrated ammonium hydroxide (25 ml) to give instantly a yellow solution. A precipitate began to form within five minutes, after which time the mixture was acidified to pH 0 with concentrated aqueous hydrochloric acid. A yellow precipitate rapidly formed. The mixture was heated to boiling and was filtered hot. The yellow solids were washed with 10% aqueous hydrochloric acid and were suction dried to afford 0.47 g of a yellow powder; 64% yield; 1H-NMR (400 MHz; DMSO) δ13.32 (s, 1H), 8.36 (d, 1H, J=7.6 Hz), 7.98 (s, 2H); 19F-NMR (376 MHz; DMSO) δ−128.69 to −128.76 (m), −153.60 (d).
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
64%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5](F)=[C:6]([F:14])[C:7]([F:13])=[C:8]([CH:12]=1)[C:9]([OH:11])=[O:10])([O-:3])=[O:2].Cl.[OH-].[NH4+:18]>>[NH2:18][C:5]1[C:4]([N+:1]([O-:3])=[O:2])=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[C:7]([F:13])[C:6]=1[F:14] |f:2.3|

Inputs

Step One
Name
Quantity
0.75 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=C(C(=C(C(=O)O)C1)F)F)F
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give instantly a yellow solution
CUSTOM
Type
CUSTOM
Details
to form within five minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
A yellow precipitate rapidly formed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
FILTRATION
Type
FILTRATION
Details
was filtered hot
WASH
Type
WASH
Details
The yellow solids were washed with 10% aqueous hydrochloric acid
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=C(C(=O)O)C=C1[N+](=O)[O-])F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.47 g
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.